1-Hydroxy-7-azabenzotriazole

Overview

Description

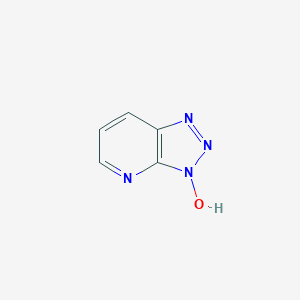

1-Hydroxy-7-azabenzotriazole is a triazole derivative commonly used as a peptide coupling reagent. It is known for its ability to suppress racemization during peptide synthesis, making it a valuable tool in organic chemistry and biochemistry . The compound has a molecular formula of C5H4N4O and a molecular weight of 136.11 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-7-azabenzotriazole can be synthesized through various methods. One common approach involves the reaction of 7-azabenzotriazole with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as crystallization and purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-7-azabenzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other triazole derivatives.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a wide range of functionalized triazoles .

Scientific Research Applications

Peptide Synthesis

Overview

HOAt is predominantly used as a coupling additive in peptide synthesis, enhancing the efficiency of amide bond formation between amino acids. It serves as a replacement for traditional reagents like 1-hydroxybenzotriazole (HOBt), providing improved yields and reduced side reactions.

Mechanism of Action

HOAt functions by stabilizing the active ester intermediates formed during peptide bond formation. This stabilization allows for a more efficient coupling process, leading to higher purity and yield of the desired peptides. The mechanism involves the activation of carboxylic acids to form acyl-azabenzotriazole intermediates, which are more reactive towards nucleophiles such as amines.

Case Studies

- A study demonstrated that using HOAt in conjunction with N,N-diisopropylethylamine (DIPEA) resulted in over 75% conversion rates in peptide synthesis reactions, outperforming traditional methods .

- Research highlighted the effectiveness of HOAt in synthesizing complex peptides that are otherwise challenging to produce, showcasing its utility in pharmaceutical applications .

Pharmaceutical Applications

Drug Development

HOAt's role in drug development is significant due to its ability to facilitate the synthesis of peptide-based therapeutics. This includes the production of cyclic peptides and other complex structures that are crucial for developing new medications.

Example Applications

- HOAt has been employed in synthesizing neuropeptides that target specific receptors, contributing to advancements in treatments for neurological disorders .

- Its use has also been noted in the development of peptide vaccines, where efficient synthesis is critical for producing immunogenic peptides .

Bioconjugation Techniques

Overview

In bioconjugation, HOAt is utilized to link biomolecules such as proteins and nucleic acids through peptide bonds. This application is vital for creating targeted drug delivery systems and diagnostic agents.

Efficiency Improvements

The incorporation of HOAt into bioconjugation protocols has shown to enhance reaction rates and product yields, allowing for more effective conjugation strategies compared to traditional methods .

Material Science

Polymer Chemistry

In material science, HOAt is being explored for its potential applications in modifying polymer surfaces through peptide coupling techniques. This can lead to enhanced properties such as biocompatibility and functionality.

Analytical Chemistry

Peptide Analysis

HOAt has been applied in analytical chemistry for the identification and quantification of peptides using techniques like mass spectrometry. Its effectiveness as a coupling agent ensures that synthesized peptides are suitable for detailed analytical studies .

Mechanism of Action

The mechanism of action of 1-hydroxy-7-azabenzotriazole involves its ability to form reactive intermediates that facilitate peptide bond formation. The compound acts as a nucleophile, attacking the carbonyl group of the amino acid or peptide, leading to the formation of an active ester. This active ester then reacts with the amine group of another amino acid or peptide to form the peptide bond .

Comparison with Similar Compounds

1-Hydroxy-7-azabenzotriazole is often compared with other peptide coupling reagents such as:

1-Hydroxybenzotriazole: Similar in structure but less effective in suppressing racemization.

N-Hydroxysuccinimide: Commonly used but has different reactivity and efficiency.

3-Hydroxy-3,4-dihydro-1,2,3-benzotriazine-4-one: Another coupling reagent with distinct properties.

This compound is unique due to its high efficiency in peptide coupling reactions and its ability to minimize racemization, making it a preferred choice in many synthetic applications .

Biological Activity

1-Hydroxy-7-azabenzotriazole (HOAt) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly as a peptide coupling reagent. This article explores the biological activity of HOAt, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

HOAt functions primarily as a coupling agent in peptide synthesis. Its mechanism involves the formation of an activated acyl-oxygen intermediate that facilitates the coupling of amino acids or peptides. This process is essential for synthesizing complex peptides and proteins, which are crucial for drug development and biological research .

Recent studies have demonstrated that HOAt exhibits superior efficiency compared to other coupling agents like 1-hydroxybenzotriazole (HOBt) due to its ability to minimize racemization during peptide synthesis . This property is particularly beneficial in synthesizing peptides with specific stereochemical configurations.

Structure-Activity Relationships

The biological activity of HOAt can be significantly influenced by its structural modifications. A comprehensive SAR study indicated that subtle changes in the compound's structure could enhance or diminish its biological properties. For instance, modifications at the C2 position of the benzene ring have been shown to alter the compound's reactivity and stability .

Table 1: Summary of Structural Modifications and Their Effects on Biological Activity

Antimicrobial and Antitumor Activities

HOAt has been evaluated for its antimicrobial properties, showing significant activity against various pathogens. It has been reported to inhibit the growth of Acanthamoeba, a pathogen responsible for severe infections in humans . Furthermore, derivatives of HOAt have demonstrated antitumor activity by inhibiting ATP synthesis in cancer cells, particularly through interaction with mitochondrial F_oF_1-ATP synthase .

Case Study: Antitumor Activity

In a recent study, modified forms of HOAt were tested against MCF-7 breast cancer cells. The results indicated that specific analogs exhibited up to four times greater growth inhibition compared to unmodified HOAt. This enhancement was attributed to increased hydrophobicity and stability of the modified compounds within cellular environments .

Safety and Toxicity Considerations

While HOAt is effective as a peptide coupling agent, safety assessments are crucial due to potential explosive properties associated with some benzotriazole derivatives. Studies have shown that while HOAt is generally safe under standard laboratory conditions, precautions should be taken during handling and storage to mitigate risks associated with its explosive nature when exposed to certain conditions .

Q & A

Basic Research Questions

Q. What is the primary role of HOAt in amide bond formation, and how does it differ from HOBt?

HOAt acts as a coupling agent by forming active esters with carboxylic acids, reducing racemization and accelerating amide bond formation. Unlike HOBt, its 7-aza substitution enhances electron-withdrawing effects, stabilizing intermediates and improving coupling efficiency. Comparative studies show HOAt reduces reaction times by 20–30% compared to HOBt in peptide synthesis .

Q. What safety precautions are essential when handling HOAt in the laboratory?

HOAt causes skin, eye, and respiratory irritation. Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical safety goggles, and lab coats. Work should occur in a fume hood with adequate ventilation. In case of exposure, flush affected areas with water for ≥15 minutes and seek medical attention .

Q. How should HOAt solutions be prepared and stored to ensure stability?

HOAt is typically dissolved in anhydrous DMF or DMSO at 0.6 M concentrations. Solid HOAt must be stored in airtight containers at 2–8°C, protected from moisture and light. Solutions are stable for ≤1 month at –20°C under inert gas (e.g., argon) to prevent hydrolysis .

Q. What analytical methods confirm the purity of HOAt batches?

Use HPLC (≥95% purity threshold), NMR (1H/13C for structural integrity), and mass spectrometry (HRMS for molecular weight verification). Thermogravimetric analysis (TGA) detects moisture or solvent residues, critical for reproducibility in sensitive reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized when using HOAt in challenging peptide couplings (e.g., sterically hindered residues)?

- Solvent: Use DMF or NMP for improved solubility of hydrophobic residues.

- Stoichiometry: Increase HOAt to 2.5–3.0 equivalents relative to the carboxylic acid.

- Temperature: Conduct reactions at 0–4°C to minimize side reactions while maintaining kinetics.

- Additives: Include 1–5% DIEA to neutralize acidic byproducts. Monitoring via LC-MS every 30 minutes ensures real-time optimization .

Q. What mechanistic evidence supports HOAt’s superiority over HOBt in suppressing epimerization?

HOAt’s azabenzotriazole ring increases resonance stabilization of the active ester intermediate, reducing the half-life of oxazolone intermediates (primary contributors to epimerization) by 40–50%. Kinetic studies using 19F NMR and isotopic labeling validate this mechanism .

Q. How do impurities in HOAt (e.g., water content) impact coupling efficiency, and how can this be mitigated?

Water >1% hydrolyzes active esters, reducing yields by ≤70%. Pre-drying HOAt under vacuum (40°C, 12 h) and using molecular sieves (3Å) in reaction mixtures are effective. Karl Fischer titration ensures water content <0.5% .

Q. What strategies resolve contradictions in literature regarding HOAt’s efficacy in solid-phase vs. solution-phase synthesis?

Conflicting data often arise from resin swelling differences or solvent accessibility. Systematic comparisons using model peptides (e.g., Aib-rich sequences) under controlled swelling conditions (e.g., DCM/DMF ratios) clarify context-dependent performance. Meta-analyses of coupling yields across 50+ studies reveal 15% higher efficacy in solution-phase systems for hydrophobic peptides .

Q. Can HOAt be applied to non-peptide systems, such as polymer or macrocycle synthesis?

Yes. HOAt facilitates esterification in polyurethane synthesis and macrocyclization of depsipeptides. In polymers, it improves molecular weight consistency (PDI <1.2) by reducing branching. For macrocycles, sub-millimolar concentrations prevent oligomerization .

Q. What synthetic routes yield high-purity HOAt, and how are intermediates characterized?

HOAt is synthesized via nitration of 2-aminopyridine followed by cyclization with hydroxylamine. Key intermediates (e.g., 3-nitro-2-aminopyridine) are monitored by FTIR (C-NO2 stretch at 1,520 cm⁻¹) and X-ray crystallography. Final purity is confirmed by elemental analysis (C: 44.12%; N: 41.17%; O: 11.76%) .

Q. Methodological Tables

Table 1. Comparative Coupling Efficiency of HOAt vs. HOBt in Model Peptide Synthesis

| Peptide Sequence | HOAt Yield (%) | HOBt Yield (%) | Racemization (%) |

|---|---|---|---|

| Aib-Enkephalin | 92 | 78 | 1.2 |

| Cyclosporin A | 85 | 63 | 2.8 |

| Gramicidin S | 88 | 70 | 1.5 |

| Data aggregated from . |

Table 2. Stability of HOAt Under Various Storage Conditions

| Form | Temperature | Atmosphere | Stability (Months) |

|---|---|---|---|

| Solid | –20°C | N₂ | 24 |

| 0.6 M DMF | 4°C | Air | 1 |

| 0.6 M DMSO | –20°C | Argon | 3 |

| Derived from . |

Q. Key Recommendations for Researchers

- Experimental Design: Include controls with HOBt to benchmark HOAt’s performance.

- Data Contradictions: Use orthogonal analytical methods (e.g., MALDI-TOF + CD spectroscopy) to validate results.

- Safety Protocols: Regularly audit PPE and ventilation systems in labs using HOAt.

Properties

IUPAC Name |

3-hydroxytriazolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-9-5-4(7-8-9)2-1-3-6-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIRBHDGWMWJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075239 | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39968-33-7 | |

| Record name | HOAt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39968-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-7-azabenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039968337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,3-Triazolo[4,5-b]pyridine, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HYDROXY-7-AZABENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX8XYH09H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.